3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of an isopropyl group at the first position, a nitro group at the third position, and a carboxamide group at the fourth position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with a carboxamide derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, alkylation, and amide formation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Formation of 1-amino-3-nitro-1H-pyrazole-4-carboxamide.
Reduction: Formation of 1-isopropyl-3-amino-1H-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Scientific Research Applications
1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness: 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The structure of this compound, characterized by a pyrazole ring and a nitro group, suggests various mechanisms of action that may influence its interactions with biological targets.
The molecular formula for this compound is C9H12N4O3, with a molecular weight of 224.22 g/mol. Its structural features include:
- Pyrazole Ring : A five-membered ring that is pivotal in many biological activities.
- Nitro Group : This functional group may enhance the compound's reactivity and interaction with biological molecules.
- Carboxamide Group : Contributes to hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The nitro group may participate in redox reactions, while the carboxamide can form hydrogen bonds with target proteins, enhancing binding specificity and affinity .
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. For example, it has been evaluated against various cancer cell lines, yielding promising results:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 | 0.39 ± 0.06 | Significant anticancer efficacy |
HCT116 | 0.46 ± 0.04 | Inhibition of cell proliferation |
A549 | 0.95 nM | Induction of autophagy |
These findings suggest that the compound may induce apoptosis and inhibit cell growth through various mechanisms, including modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Xia et al. Study : Investigated the antitumor activity of pyrazole derivatives, revealing significant growth inhibition in cancer cell lines with IC50 values ranging from 26 µM to 49.85 µM .
- Fan et al. Research : Focused on the synthesis of pyrazole derivatives and their cytotoxicity against A549 cell lines, demonstrating the ability to induce autophagy without apoptosis .
- Li et al. Findings : Showed that certain pyrazole derivatives exhibited potent inhibition against Aurora-A kinase, a target for cancer therapy, with IC50 values as low as 0.067 µM .
Properties
CAS No. |
61717-05-3 |
---|---|
Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-nitro-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4O3/c1-4(2)10-3-5(6(8)12)7(9-10)11(13)14/h3-4H,1-2H3,(H2,8,12) |
InChI Key |
FXAHFMUJKAFEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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